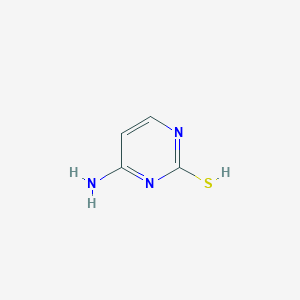

2-Thiocytosine

説明

Historical Context and Significance of Thiobases in Chemical Biology

Thiobases, a class of nucleobase analogues where a carbonyl oxygen atom is replaced by a sulfur atom, have a notable history in chemical biology. Their significance stems from their ability to mimic natural nucleobases while possessing altered chemical and photochemical properties. The detection of sulfur in natural tRNA in 1965 spurred extensive studies on thio-substituted compounds. mdpi.com These modifications can influence various biological processes and have led to the exploration of thiobases in therapeutic applications, including as antitumor drugs. mdpi.comekb.eg Thio derivatives of pyrimidine (B1678525) bases, such as 2-thiouracil (B1096), 6-methyl-2-thiouracil, and 2-thiocytosine (B14015), are known to be minor components of tRNA and have contributed remarkably to biological, pharmacological, and medicinal chemistry. ekb.eg

Rationale for the Substitution of Sulfur at the 2-Position of Cytosine

The substitution of the oxygen atom at the 2-position of the cytosine ring with a sulfur atom to form this compound leads to significant changes in the molecule's chemical and biological behavior. This modification alters the electronic structure, tautomeric equilibrium, and hydrogen-bonding capabilities compared to cytosine. mdpi.comontosight.airesearchgate.netnih.gov The presence of the sulfur atom, being larger and more polarizable than oxygen, affects the molecule's reactivity and interactions with other biomolecules. ontosight.ai For instance, this compound exhibits different base-pairing properties compared to natural cytosine, which influences its incorporation into DNA and RNA. ontosight.ai The sulfur substitution can also lead to a strong stabilization of different parts of the excited-state potential energy surfaces, favoring intersystem crossing to the triplet manifold over internal conversion to the electronic ground state, a property exploited in photodynamic applications. univie.ac.atannualreviews.orgnih.gov

Computational studies have investigated the effect of the sulfur atom on the structural parameters and tautomerism of this compound in different environments, including the gas phase, solid state, and hydrated forms. mdpi.comresearchgate.net These studies highlight how the sulfur substitution impacts the stability of various tautomers and the intermolecular interaction patterns, such as hydrogen bonding. mdpi.comresearchgate.netnih.gov

Overview of this compound's Role in Nucleic Acid Chemistry Analogues

This compound plays a crucial role in the development of nucleic acid chemistry analogues. Its incorporation into DNA and RNA allows researchers to study the impact of the sulfur modification on nucleic acid structure, stability, and function. mdpi.comontosight.ai As a nucleoside analogue, this compound has been explored for its potential therapeutic applications, particularly in antiviral and anticancer research. mdpi.comekb.egontosight.ai The altered base-pairing properties and photochemical behavior of this compound can interfere with viral replication and cancer cell growth. ontosight.ai

Research findings indicate that this compound and its nucleoside form, 2-thiocytidine (B84405), can act as anticancer agents, with some forms showing cytotoxic activities even higher than cisplatin (B142131) and being active against cisplatin-resistant cell lines. mdpi.comresearchgate.net Beyond therapeutic uses, this compound serves as a valuable tool in molecular biology and genomics for investigating DNA and RNA structure and function due to its unique properties. ontosight.ai Studies involving the incorporation of this compound into DNA–DNA microhelices have shown that it can induce clear deformation of the helix formation, indicating its ability to modify DNA structure. mdpi.com The photochemical properties of this compound and its nucleoside have also been investigated, revealing differences in excited-state lifetimes and absorption features compared to the natural base, which are relevant for applications like photolabeling and photodynamic therapies. univie.ac.atresearchgate.netnih.govacs.org

Interactive Data Table (Example - based on theoretical tautomer stability data if available, otherwise a placeholder)

| Tautomer | Relative Energy (kJ/mol) (Gas Phase) | Notes |

| T2b (amino-thione) | 0.00 | Most stable in both 2TC and cytosine mdpi.comresearchgate.net |

| T2a (imino-thiol) | 1.15 | Energy difference from T2b is lower than in cytosine mdpi.com |

| (Other tautomers would be listed here if specific data were found) | (Data if found) | (Notes if found) |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Thiocytosine and Its Derivatives

Direct Chemical Synthesis Approaches for 2-Thiocytosine (B14015)

Direct synthesis of this compound typically involves the introduction of a sulfur atom at the 2-position of a pyrimidine (B1678525) ring or the modification of existing cytosine derivatives. One common approach is the thiolation of cytosine using phosphorus pentasulfide (P₂S₅). This reaction involves the replacement of the 2-oxo group with a thiol group via nucleophilic substitution. For instance, reacting cytosine with P₂S₅ in refluxing toluene (B28343) has been shown to yield this compound.

Another method involves the reaction of thiourea (B124793) with cyanoacetaldehyde. nih.govnasa.gov While this reaction can produce this compound, the yields are generally lower compared to using guanidine (B92328) hydrochloride or urea (B33335) in similar reactions to produce other pyrimidine derivatives. nih.govnasa.gov

Optimization of Reaction Conditions and Yields

Optimization of reaction conditions is crucial for improving the yield and efficiency of this compound synthesis. Factors such as solvent, temperature, reaction time, and the stoichiometry of reactants play significant roles.

In the thiolation of cytosine with P₂S₅, the choice of solvent and temperature can influence the reaction rate and yield. Refluxing in toluene has been reported, suggesting elevated temperatures are necessary for this transformation.

For reactions involving thiourea and cyanoacetaldehyde, the concentration and pH of the reaction mixture have been investigated, particularly in the context of prebiotic synthesis models. nih.govnasa.gov Studies simulating drying lagoon conditions have shown that concentrated conditions can lead to higher yields of related pyrimidine derivatives, although yields for this compound from thiourea remained lower. nih.govnasa.gov

Optimizing yields often involves systematic variation of reaction parameters. This can include exploring different catalysts, protecting groups, and purification techniques. For example, in the synthesis of this compound derivatives, purification via silica (B1680970) gel chromatography and recrystallization have been employed to achieve high purity.

Stereoselective and Regioselective Synthesis Strategies

Stereoselective and regioselective synthesis are important for controlling the specific isomer formed during the synthesis of this compound derivatives, particularly when chirality or multiple reactive sites are present.

While direct synthesis of the core this compound heterocycle typically does not involve creating new stereocenters within the ring itself, the synthesis of its nucleoside and other derivatives often requires careful control of stereochemistry.

Regioselectivity is a key consideration when modifying cytosine or introducing the pyrimidine ring. For instance, in the synthesis of nucleoside analogs, the glycosidic bond can form at different nitrogen atoms (N1 or N3) of the pyrimidine base. rsc.org Controlling this regioselectivity is essential for obtaining the desired nucleoside isomer (e.g., N1-glycoside). Studies on the direct synthesis of pyrimidine nucleosides have shown that the choice of solvent and the presence of additives like molecular sieves can influence the regioselectivity of glycosylation reactions with cytosine and this compound. rsc.org In nitromethane, satisfactory yields of the corresponding N3-glycosides were obtained from cytosine, N-acetylcytosine, and this compound. rsc.org

Stereoselective synthesis becomes particularly relevant in the construction of the sugar moiety in this compound nucleosides. Creating specific anomers (α or β) at the glycosidic bond requires stereocontrolled glycosylation methods. researchgate.net For example, the synthesis of 5-(β-D-ribofuranosyl)-2-thiocytosine (2-thiopseudocytidine) along with its α isomer has been reported, indicating that controlling stereochemistry at the anomeric center is a key aspect in nucleoside synthesis. researchgate.net

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs involves a variety of strategies to introduce different substituents or structural modifications while retaining the this compound core or a related thioxo-pyrimidine structure.

Fluorinated this compound Derivatives

Fluorinated this compound derivatives are of interest due to the potential impact of fluorine substitution on chemical properties and biological activity. The synthesis of such derivatives often involves incorporating fluorine into the pyrimidine ring before or during the introduction of the 2-thio group, or by modifying existing fluorinated cytosine or uracil (B121893) precursors.

One approach to synthesize 5-fluoro-2-thiocytosine (B1239711) involves the thiolation of 5-fluorocytosine (B48100). Lawesson's reagent has been used for the thiation of uracil analogues, and this approach has been explored for the thiation of cytosine and 5-fluorocytosine. tandfonline.com Heating 5-fluorocytosine with an equimolar amount of Lawesson's reagent in 1,4-dioxane (B91453) has been reported to yield 5-fluoro-2-thiocytosine in high yield. tandfonline.com

The synthesis of fluorinated this compound nucleosides, such as 5-fluoro-2-thio-2'-deoxycytidine, can be achieved through nucleoside condensation or by amination of corresponding 2,4-dithiouracil nucleosides. tandfonline.com Effective silylation of the fluorinated this compound base is often required for subsequent condensation reactions. tandfonline.com

Acyclic and Macrocyclic this compound Derivatives

Acyclic and macrocyclic derivatives incorporating this compound units have been synthesized to explore their diverse chemical and potential biological properties.

Acyclic derivatives can involve linking this compound to other molecules or functional groups through various positions on the pyrimidine ring or the sulfur atom. For example, acyclic thioglycosides containing pyrimidine thione derivatives have been prepared by reacting pyrimidine thiones with alkyl halides. znaturforsch.com

Research has explored the metal-binding properties of these acyclic and macrocyclic derivatives, showing high extraction selectivity for certain metal ions like Ag⁺. researchgate.netrsc.orgsemanticscholar.org The coordination can involve the nitrogen atoms of the this compound fragments. rsc.org

Nucleoside Forms: 2-Thiocytidine (B84405) and 2'-Deoxy-2-thiocytosine

The synthesis of 2-thiocytidine and 2'-deoxy-2-thiocytosine, the ribonucleoside and 2'-deoxyribonucleoside forms of this compound, respectively, is crucial for studying their biological roles and potential therapeutic applications.

2-Thiocytidine: 2-Thiocytidine (s²C) is a modified nucleoside found in transfer RNA (tRNA). nih.govgenesilico.plcaymanchem.com Its synthesis can be achieved by glycosylation of this compound with a protected ribosyl halide, followed by deprotection. A convenient synthesis of 2',3',5'-tri-O-acetyl-2-thiocytidine has been reported by reacting this compound with 2,3,5-tri-O-acetylribofuranosyl bromide in the presence of mercury(II) cyanide in nitromethane. rsc.orgrsc.orgrsc.org The yield of triacetyl-2-thiocytidine can be influenced by the reaction conditions, including the solvent and the presence of molecular sieves. rsc.orgrsc.org

Another approach to synthesize 1-β-D-arabinofuranosyl-2-thiocytosine (AraSC), a related nucleoside, involves treating 2-thiouracil (B1096) nucleosides with ammonia (B1221849) in methanol (B129727). This method results in deacetylation and ammonolysis, yielding the desired this compound nucleoside.

2'-Deoxy-2-thiocytosine: Synthesis of 2'-deoxy-2-thiocytosine (2'-deoxy-s²C) involves constructing the nucleoside with a 2'-deoxyribose sugar. Pathways for its synthesis include nucleoside condensation and amination of corresponding 2,4-dithiouracil nucleosides. tandfonline.com

Nucleoside condensation typically involves reacting a silylated this compound base with a protected 2-deoxyribosyl halide. tandfonline.com Effective silylation of this compound is necessary for this reaction. tandfonline.com

Alternatively, 2'-deoxy-2-thiocytosine can be synthesized by the amination of the corresponding 2,4-dithio-2'-deoxyuracil nucleoside. tandfonline.com This involves replacing the sulfur atom at the 4-position with an amino group. Amination with ammonia in methanol at elevated temperatures has been shown to yield 2'-deoxy-2-thiocytosine. tandfonline.com

A prebiotic synthesis pathway for 2'-deoxy-2-thiocytosine has also been proposed, involving the phosphorylation of 2-thiouridine (B16713) and subsequent transglycosylation with adenine. This pathway achieved a 50% yield under simulated early-Earth conditions.

The synthesis of 2'-deoxy-2'-thiocytidine, an analog with sulfur at the 2' position of the sugar, has been achieved starting from 2,2'-anhydro-1-β-D-arabinosylcytosine and P₂S₅. acs.org This synthesis involved several intermediates, including thiophosphorylated derivatives. acs.org

Prebiotic Synthesis Pathways Involving this compound Precursors

The exploration of prebiotic synthesis pathways aims to understand how the fundamental building blocks of life, such as nucleobases, could have formed under the conditions of early Earth. Sulfur-substituted nucleobases, including this compound, are considered potentially important components in these early chemical systems, possibly playing a role in the origins of nucleic acids. mdpi.com

Photoreduction Mechanisms in Prebiotic Scenarios

Photochemical reactions, particularly those driven by ultraviolet (UV) light, are increasingly recognized as significant energy sources on early Earth, capable of driving chemical transformations and potentially facilitating the formation of prebiotic molecules. case.eduresearchgate.netresearchgate.net In the context of this compound precursors, photoreduction mechanisms have been investigated as plausible routes for their formation and interconversion.

One proposed prebiotic pathway involves the formation of α-2-thiocytidine from α-anhydrocytidine through reaction with hydrosulfide (B80085). This α-anomer can then undergo UV-mediated photoanomerisation to yield the biologically relevant β-2-thiocytidine. nih.govacs.org This photochemical conversion highlights the role of light in establishing the correct stereochemistry of nucleosides under prebiotic conditions.

Furthermore, photoreduction mediated by sulfur species like hydrogen sulfide (B99878) (H₂S) or bisulfite (HSO₃⁻) has been implicated in the prebiotic synthesis of deoxyribonucleosides from their thionucleoside precursors. For instance, 2'-deoxy-2-thiouridine has been shown to be synthesized from thioanhydrouridine via hydrogen sulfide-mediated photoreduction. nih.gov

Mechanistic studies employing quantum chemical calculations have provided insights into these photoreduction processes. These studies suggest potential mechanisms involving the photoexcitation of thioanhydronucleosides, leading to reactive intermediates that undergo reduction. nih.gov Alternatively, an initial reduction of the ground state followed by desulfurization has also been proposed. nih.gov

Experimental investigations have explored the efficacy of different reductants in these photoreduction reactions. Studies comparing hydrosulfide and bisulfite as electron donors have revealed variations in reaction yields and selectivity, particularly concerning the formation of canonical (N9) versus non-canonical (N7) nucleoside isomers. nih.gov For example, using hydrosulfide as the reductant in the photoreduction of thioanhydronucleosides resulted in the formation of both N9 and N7 isomers, while bisulfite showed improved yield and selectivity for the N9 isomer. nih.gov

The photochemistry of thionucleobases and their corresponding nucleosides can differ significantly due to the presence of the sugar moiety. This difference influences the excited-state lifetimes and the population of different triplet states (e.g., nπ* vs. ππ*), which in turn affects their photochemical reactivity, including their propensity for photoreduction and other transformations. harvard.eduacs.org

While direct photoreduction pathways specifically yielding this compound as the final product from simpler precursors through C=S reduction are less extensively detailed in the provided sources compared to nucleoside photoreduction, the principles of sulfur-mediated photoreactions and the role of UV light in transforming thiolated species within prebiotic contexts are well-established. The involvement of this compound and its derivatives in such light-driven prebiotic transformations underscores their potential significance in the chemical evolution leading to the first life forms.

Table 1: Summary of Reductant Effects in Thioanhydronucleoside Photoreduction

| Reductant | Observed Isomers (Nucleoside) | Selectivity (N9 vs N7) | Notes | Source |

| Hydrosulfide | N9 and N7 | Lower selectivity | Both isomers formed. | nih.gov |

| Bisulfite | Primarily N9 | Improved selectivity | Higher yield and preference for N9. | nih.gov |

Detailed Research Findings:

Research indicates that the photoreduction of thioanhydronucleosides with hydrosulfide or bisulfite as reductants under UV irradiation (e.g., 254 nm) can lead to the formation of deoxyribonucleosides. nih.gov Quantum chemical calculations support the idea that photoexcitation of the thioanhydronucleosides is a key initial step in these processes. nih.gov The choice of reductant influences the reaction outcome, suggesting that the availability of different sulfur species on early Earth could have directed the synthesis of specific prebiotic molecules. nih.gov The lability of certain photoproducts, such as the N7 isomer formed with hydrosulfide, further contributes to the observed selectivity over time due to hydrolysis. nih.gov

Sophisticated Structural Elucidation and Characterization of 2 Thiocytosine

Advanced Spectroscopic Investigations of 2-Thiocytosine (B14015)

Spectroscopy is a cornerstone in the study of this compound, revealing nuanced details about its vibrational, electronic, and nuclear environments.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the covalent bonds and functional groups within the this compound molecule. The spectra are complex due to the molecule's various vibrational modes, including stretching, bending, and torsional motions of the pyrimidine (B1678525) ring and its substituents.

Assignments of the observed spectral bands are significantly enhanced by theoretical calculations, particularly using Density Functional Theory (DFT). These computational models help to accurately attribute specific vibrational frequencies to corresponding molecular motions.

Key vibrational modes for this compound include:

N-H Stretching: The amino (NH₂) and ring amine (N-H) groups give rise to characteristic stretching vibrations, typically observed in the high-frequency region of the IR spectrum.

C=S Stretching: The thiocarbonyl group is a key feature, and its stretching vibration is a crucial diagnostic peak, though it can be coupled with other modes.

Ring Vibrations: The pyrimidine ring itself has a series of complex stretching and deformation modes that are sensitive to the substitution pattern. These appear in the fingerprint region of the spectra.

Amino Group Scissoring and Rocking: The NH₂ group also exhibits characteristic bending (scissoring) and rocking motions at lower frequencies.

The complementary nature of FT-IR and Raman spectroscopy is essential for a complete vibrational analysis. While IR spectroscopy is more sensitive to vibrations involving a change in the dipole moment (like C=S and N-H stretches), Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability, providing critical information on the molecular framework.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretching (Amine & Amino) | 3100 - 3400 | FT-IR |

| C-H Stretching | 3000 - 3100 | FT-IR, Raman |

| Ring Stretching (C=C, C=N) | 1500 - 1650 | FT-IR, Raman |

| NH₂ Scissoring | 1600 - 1650 | FT-IR |

| Ring Breathing | ~780 | Raman |

| C=S Stretching | 1100 - 1250 | FT-IR, Raman |

Electronic spectroscopy provides valuable information on the electronic structure and excited-state properties of this compound. The UV-Vis absorption spectrum is characterized by intense bands corresponding to transitions between electronic energy levels.

The spectrum of this compound is significantly influenced by its tautomeric form and the polarity of its environment (solvatochromism). In solution, where the amino-thione tautomer is believed to predominate, the spectrum typically shows two main absorption bands. nih.govnih.gov The lowest-energy band, appearing between 269–286 nm depending on the solvent, is attributed to a π → π* transition with significant charge-transfer character involving the sulfur atom (πS → π*). nih.gov A second, more intense band is observed at higher energies (lower wavelengths), around 233–242 nm. nih.gov

In the gas phase, where the amino-thiol tautomer is dominant, the absorption spectrum shifts, and theoretical calculations assign the main absorption bands to S₁/S₂, S₄, and S₆ singlet excited states. nih.gov Studies have shown a blue shift (to shorter wavelengths) of the first absorption maximum in more polar solvents. nih.gov

Information on the fluorescence of this compound is primarily discussed in the context of its photodynamic properties. Following UV excitation, the molecule efficiently undergoes intersystem crossing to populate long-lived triplet states. nih.govrsc.org This process is highly efficient for the thione tautomer prevalent in solution and is a key feature of thiobases, distinguishing them from their canonical nucleobase counterparts. nih.govrsc.org

| Solvent | λmax, 1 (nm) | λmax, 2 (nm) |

|---|---|---|

| Ethyl Acetate (B1210297) (EtOAc) | 286 | - |

| Acetonitrile (ACN) | 277 | 233 |

| Methanol (B129727) (MeOH) | 272 | 239 |

| Water (H₂O) | 269 | 242 |

Data sourced from studies on solvatochromic effects. nih.gov

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound and its derivatives. The chemical shifts of the protons and carbon atoms are sensitive to their local electronic environment.

In the ¹H NMR spectrum, distinct signals are expected for the two non-equivalent vinyl protons (H5 and H6) on the pyrimidine ring, as well as exchangeable protons from the amino (NH₂) and amine (NH) groups. In a solvent like DMSO-d₆, these labile protons are readily observable.

The ¹³C NMR spectrum provides signals for the four unique carbon atoms in the molecule. The thiocarbonyl carbon (C2) is typically found significantly downfield due to the deshielding effect of the electronegative sulfur and adjacent nitrogen atoms. The C4 carbon, attached to the amino group, also appears downfield, while the C5 and C6 carbons resonate at higher fields. The unambiguous assignment of these signals, particularly in complex derivatives, often requires two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

| Atom | Nucleus | Expected Chemical Shift Range (δ, ppm) in DMSO-d₆ |

|---|---|---|

| N1-H, N3-H | ¹H | ~11.0 - 12.5 (broad) |

| NH₂ | ¹H | ~7.0 - 8.0 (broad) |

| C6-H | ¹H | ~7.5 |

| C5-H | ¹H | ~5.8 |

| C2 (C=S) | ¹³C | ~175 |

| C4 | ¹³C | ~165 |

| C6 | ¹³C | ~140 |

| C5 | ¹³C | ~95 |

Note: Expected ranges are based on typical values for pyrimidine derivatives in DMSO-d₆.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive picture of the molecular structure of this compound in the solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

The crystal structure analysis shows that this compound crystallizes with two independent, but structurally very similar, molecules in the asymmetric unit of the crystal. Both molecules are nearly planar, a characteristic feature of the pyrimidine ring system.

The solid-state architecture of this compound is dominated by an extensive network of intermolecular hydrogen bonds. The arrangement of molecules can be described as a hierarchy of structures, beginning with the formation of dimers. researchgate.net These dimers are linked by a pair of strong hydrogen bonds: one between the N1-H group of one molecule and the N3 atom of a second molecule (N1-H···N3), and another between the amino group of the second molecule and the sulfur atom of the first (N4-H···S2). researchgate.net

These dimeric units are further organized into ribbons through additional hydrogen bonds. researchgate.net Finally, the ribbons stack on top of one another, stabilized by weaker C-H···S and van der Waals interactions, to form the complete three-dimensional crystal lattice. researchgate.net This robust hydrogen-bonding network is critical to the stability of the crystal.

| Interaction Type | Donor-Acceptor | Distance (Å) | Description |

|---|---|---|---|

| Hydrogen Bond | N1'-H···N3 | - | Strongest interaction, forms dimers. researchgate.net |

| Hydrogen Bond | N4-H···S2' | - | Key interaction in dimer formation. researchgate.net |

| Hydrogen Bond | N1-H···N3' | 3.114 | Links adjacent supramolecular synthons. researchgate.net |

| Hydrogen Bond | N4'-H···S2 | 3.408 | Links adjacent supramolecular synthons. researchgate.net |

| Hydrogen Bond | N4-H···S2' | 3.466 / 3.551 | Links neighboring ribbons. researchgate.net |

Prototropic tautomerism is a fundamental characteristic of this compound, which can exist in several forms due to the migration of protons between the nitrogen and sulfur atoms (amino-imino and thione-thiol equilibria). While different tautomers may be favored in the gas phase (amino-thiol) or in solution (amino-thione), X-ray diffraction studies unequivocally show that this compound exists exclusively in the 1H-amino-thione tautomeric form in the solid state. nih.gov

This preference for the amino-thione tautomer in the crystal is driven by the stability imparted by the strong, directional N-H···N and N-H···S hydrogen bonds that can be formed by this specific isomer. researchgate.net The crystal packing forces effectively "lock" the molecule into this single tautomeric state. The study of solid-state properties and their impact on tautomeric stability has been aided by combining experimental techniques like NMR-NQR double resonance with theoretical DFT calculations, which confirm the stability of the observed crystalline form. nih.govresearchgate.net

Computational Chemistry Approaches for Structural Analysis

Computational chemistry serves as a powerful tool for the in-depth analysis of the structural and electronic properties of this compound. These theoretical methods provide insights at an atomic level that complement and help interpret experimental data. By simulating molecular behavior, researchers can investigate various aspects of this compound's structure, from the stability of its different forms to its dynamic behavior in solution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries, vibrational frequencies, and various electronic properties of this compound.

DFT calculations have been instrumental in studying the tautomerism of this compound. nih.govrsc.org Tautomers are isomers that differ in the position of a proton and a double bond. This compound can exist in several tautomeric forms, primarily the thione and thiol forms. nih.gov DFT studies, often using the B3LYP functional with a 6-311++G** basis set, have been performed to determine the relative stability of these tautomers in the gas phase and in solution. researchgate.netnih.gov In the gas phase, the amino-thiol form is predicted to be the most stable. arxiv.org However, in solvents, the 1H-amino-thion tautomer is the most stable form and is considered the predominant tautomer in aqueous solutions. arxiv.org The stability pattern of this compound tautomers in the solid phase has been shown to differ from that in the gas phase. researchgate.net

DFT is also used to compute fundamental vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov These calculated spectra show good agreement with experimental data and allow for consistent vibrational assignments for the fundamental modes of this compound. researchgate.net Furthermore, DFT calculations can provide information on molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which for this compound is calculated to be 5.0062 eV. researchgate.netnih.gov Analysis of the molecular electrostatic potential (MEP) surface, another DFT-derived property, suggests that the area near the sulfur atom is the region with the most negative electrostatic potential. researchgate.net

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |

|---|---|---|

| 1H-amino-thion | 5.0 | 0.0 |

| amino-thiol (rotamer B) | 0.0 | 8.5 |

| amino-thiol (rotamer C) | 0.0 | 8.9 |

This table presents a selection of tautomers and their relative energies as calculated by computational methods, illustrating the significant shift in stability between the gas phase and an aqueous environment. The 1H-amino-thion form is the most stable in water. Data sourced from theoretical investigations. arxiv.org

For higher accuracy in determining molecular stability and electronic properties, researchers employ more sophisticated ab initio methods. These methods are based on first principles of quantum mechanics without the empirical parameters often used in DFT. Key among these are Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)).

These high-level calculations provide a more refined understanding of the tautomeric equilibria of this compound. The main tautomers of this compound have been optimized at the MP2 and CCSD levels to accurately determine their relative stabilities. researchgate.net Studies have shown that including electron correlation at the CCSD(T) level is essential for obtaining reliable relative energies between different molecular structures, such as hydrogen-bonded and stacked arrangements. plos.org For this compound, calculations at the CCSD(T)/cc-pVTZ//MP2/cc-pVTZ level have been used to investigate the relative energies of its tautomers in both vacuum and solution. arxiv.org

Ab initio calculations are also crucial for understanding the photophysics of this compound. rsc.org They provide detailed insights into the deactivation mechanisms of its various tautomeric forms following UV irradiation. rsc.org For instance, these methods have been used to elucidate how the presence or absence of the thiocarbonyl group in different tautomers governs the molecule's excited-state dynamics, such as intersystem crossing to the triplet manifold. nih.govrsc.org The accuracy of these methods allows for reliable predictions of properties like vertical excitation energies, which are critical for interpreting experimental UV-vis absorption spectra. arxiv.org

| Tautomer | Relative Energy in Vacuum | Relative Energy in Water (COSMO model) |

|---|---|---|

| 1H-amino-thion (A) | 5.0 | 0.0 |

| amino-thiol (B) | 0.0 | 8.5 |

| amino-thiol (C) | 0.0 | 8.9 |

| 3H-imino-thion (D) | 5.5 | 5.0 |

| 1H-imino-thion (E) | 12.2 | 10.3 |

This table showcases the relative energies of the most stable tautomers of this compound calculated using high-level ab initio methods. The results confirm the shift in tautomeric preference from the thiol form in vacuum to the thione form in an aqueous environment.

While DFT and ab initio methods provide a static picture of molecular structures and energies, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, MD simulations are invaluable for understanding its conformational dynamics and its interactions with solvent molecules, particularly water. su.se Simulations can model the hydration shell around this compound, revealing the structure and dynamics of water molecules in the immediate vicinity of the solute and how they form hydrogen bonds. su.se This is crucial, as solvent interactions significantly influence tautomeric equilibrium and photochemical behavior. nih.govarxiv.org

Furthermore, MD simulations can be used to explore the conformational landscape of this compound, identifying the most populated shapes and the transitions between them. unipd.itnih.gov This is particularly important for understanding how the molecule might interact with biological targets. Advanced techniques like nonadiabatic (excited-state) MD simulations can be used to model the complex deactivation processes of this compound after it absorbs UV light, tracking the molecular motions involved in internal conversion and intersystem crossing. nih.govresearchgate.net By simulating these dynamic events, MD provides a bridge between static quantum chemical calculations and the behavior of the molecule in a realistic, dynamic environment.

Advanced Chemical Reactivity and Reaction Mechanisms of 2 Thiocytosine

Tautomeric Equilibria and Interconversion Mechanisms

2-Thiocytosine (B14015) exhibits tautomerism, involving the migration of protons and the rearrangement of double bonds within the molecule. This leads to the existence of different tautomeric forms, whose relative stabilities are highly dependent on the surrounding environment. researchgate.netnih.gov Unlike cytosine, which predominantly exists in the keto-amino form, this compound shows a preference for the thione-amino tautomer in condensed phases, such as solid state and aqueous solutions.

Thione-Amino vs. Thiol-Amino Tautomerism

This compound can exist in several tautomeric forms, resulting from thiol-thione and amino-imino equilibria. The main tautomers include the 1H-amino-thione form (often referred to as TC1 or the amino-thione form) and the amino-thiol forms (T2a and T2b, representing trans and cis rotamers, respectively). mdpi.comresearchgate.net

In the gas phase, computational studies indicate that the amino-thiol form (specifically the rotamers T2b and T2a) is the most stable tautomer. acs.orgnih.gov Other tautomers are significantly higher in energy in this isolated state. acs.orgnih.gov However, in solution, particularly in polar protic and aprotic solvents like water, methanol (B129727), ethanol, DMSO, and acetonitrile, the 1H-amino-thione tautomer (TC1) becomes the most stable form and is often predicted to be the only significantly populated tautomer. acs.orgnih.gov This shift in stability is attributed to the large permanent dipole moment of the 1H-amino-thion tautomer, which leads to substantial stabilization in polar environments. acs.orgnih.gov

In the solid state, the dominant tautomer of this compound is also the amino-thione form. nih.gov The arrangement of molecules in the crystal involves hydrogen bonding networks, although these interactions are weaker compared to those in cytosine crystals due to the lower electronegativity of sulfur compared to oxygen. mdpi.com

Energetic Differences and Stability Trends of Tautomers

Theoretical calculations have been instrumental in determining the relative energies and stability trends of this compound tautomers. Studies using methods like MP2 and CCSD levels of theory have optimized the structures and calculated the energies of the main tautomers. researchgate.netmdpi.comnih.gov

In the gas phase, the amino-thiol tautomers (T2b and T2a) are reported as the most stable. acs.orgnih.gov The energy difference between the T2b and T2a tautomers in this compound (1.15 kJ/mol) is notably lower than that observed in cytosine (2.69 kJ/mol). researchgate.netmdpi.comnih.gov

In solution, the 1H-amino-thion tautomer (TC1) is significantly stabilized by solvation effects and becomes the most stable form. acs.orgnih.gov The relative stability order of tautomers can vary depending on the specific solvent and the level of theory used in calculations. For instance, in water, the 1H-amino-thion tautomer is consistently predicted to be the most stable. acs.org

The stability pattern of this compound tautomers in the solid phase (TC1 > TC3 >> TC2 > TC4 >> TC6 > TC5) differs from that in the gas phase, primarily in the relative position of the TC2 tautomer, which is most stable in the gas phase. researchgate.netnih.gov DFT calculations suggest that TC2, TC4, TC5, and TC6 are considerably less stable than TC1 or TC3 in the solid state. researchgate.netnih.gov

The calculated relative energies of this compound tautomers in the gas phase can be compared to those of cytosine to understand the effect of sulfur substitution. While the general stability trend of the main tautomers can be similar to cytosine in the gas phase (e.g., T2b > T2a > T1 > ...), the absolute and relative energy differences are impacted by the presence of sulfur. mdpi.comnih.gov

Here is a representative data table summarizing relative energies of this compound tautomers in the gas phase based on computational studies:

| Tautomer Label | Description | Relative Energy (kJ/mol) (Gas Phase) |

| T2b | Amino-thiol cis | 0.00 |

| T2a | Amino-thiol trans | 1.15 researchgate.netmdpi.comnih.gov |

| T1 | 1H-amino-thione | > 5 acs.orgnih.gov, ~24.03 mdpi.com |

| T3a | Imino-thione cis | Higher energy |

| T3b | Imino-thione trans | Higher energy |

| T4 | 3H-amino-thione | Higher energy |

Note: Relative energies for T1, T3a, T3b, and T4 in the gas phase can vary depending on the computational method used. The values presented are indicative of the general trend observed in the literature.

Photochemical Reactions and Mechanisms

This compound exhibits distinct photochemical properties compared to cytosine, largely due to the presence of the thiocarbonyl group. Upon UV irradiation, thiobases like this compound are known for their efficient population of long-lived triplet states through ultrafast intersystem crossing, a contrast to the rapid deactivation mechanisms of canonical nucleobases. researchgate.netresearchgate.netacs.org This rich photoreactivity makes them interesting for applications such as photolabeling and photochemotherapy. researchgate.net

Water-Chromophore Electron Transfer (WCET) Processes

Interactions between this compound and explicit water molecules can play a significant role in its photochemical deactivation pathways. Research suggests that interactions of explicit water molecules with the thiocarbonyl group might facilitate water-chromophore electron transfer (WCET). mdpi.comresearchgate.netsmolecule.comarxiv.orgpwr.edu.plresearchgate.netresearchgate.net This process is hypothesized to lead to the formation of intersystem crossing, a mechanism not previously considered in the triplet manifold of electronic states for such compounds. researchgate.netarxiv.orgpwr.edu.pl WCET occurring in the triplet manifold could explain the observed nonradiative decay of the triplet state population in thiopyrimidines even in the absence of molecular oxygen. researchgate.netarxiv.org

Electron-Driven Proton Transfer (EDPT) Reactions

Following a WCET process, a subsequent, virtually barrierless electron-driven proton transfer (EDPT) can occur according to computational studies. researchgate.netsmolecule.comarxiv.orgresearchgate.netresearchgate.netacs.org This EDPT reaction can result in the formation of a hydroxyl radical. researchgate.netsmolecule.comarxiv.orgresearchgate.netresearchgate.netacs.org EDPT, also known as proton-coupled electron transfer (PCET), is a fundamental process in the photochemistry of nucleic acids and can lead to efficient excited-state deactivation. diva-portal.orgnih.gov In the context of this compound and water, the EDPT process is proposed to involve proton transfer from the electron-deficient water molecule to a nitrogen atom of the thiocytosine base, potentially leading to T1/S0 intersystem crossing. pwr.edu.pl

Radical Reactions of this compound in Aqueous Media

Radical reactions of this compound in aqueous environments are of significant interest due to their relevance in radiation chemistry and potential biological implications. Investigations using pulse radiolysis have characterized the transient species formed upon reaction with various radicals. rsc.orgresearchgate.net

Reactions with Hydrated Electron and Formate (B1220265) Radicals

The hydrated electron (eaq-) and formate radical (CO2•-) are key reducing radicals studied in aqueous systems. The reactions of this compound with these species exhibit contrasting mechanisms. rsc.orgresearchgate.net

Upon reaction with the hydrated electron (eaq-), this compound undergoes one-electron reduction. This process leads to the formation of a radical that is subsequently protonated on a ring nitrogen atom. rsc.orgmdpi.com This is similar to the reaction observed with other pyrimidines and their thio analogues. rsc.orgmdpi.com

In contrast, the reaction of this compound with the formate radical (CO2•-) proceeds via two competing, simultaneous mechanisms. rsc.orgresearchgate.net One mechanism involves the formation of N-atom protonated radicals, analogous to the hydrated electron reaction. rsc.orgresearchgate.net The second, distinct mechanism involves hydrogen abstraction by the formate radical from this compound, resulting in an S-centered radical. rsc.orgresearchgate.netresearchgate.net This S-centered radical is a precursor to the formation of dimer radicals. rsc.orgresearchgate.netresearchgate.net

Theoretical calculations, such as DFT, have been employed to rationalize these experimental findings and provide details on the intermediates and reaction pathways. rsc.orgresearchgate.net

Here is a summary of the initial radical reactions:

| Radical Reactant | Primary Reaction Pathway with this compound (TC) | Initial Radical Product(s) |

| Hydrated electron (eaq-) | One-electron addition followed by protonation | Ring N-atom protonated radical |

| Formate radical (CO2•-) | N-atom protonation or H-abstraction from S | N-atom protonated radical or S-centered radical |

Formation of Radical Adducts and Dimer Radicals

The S-centered radical formed from the reaction of this compound with the formate radical is highly reactive and can combine with another molecule of this compound to form a neutral dimer radical. rsc.orgresearchgate.netresearchgate.net These dimer radicals are characterized by a 2-center-3-electron sulfur-sulfur bond. rsc.orgresearchgate.net DFT calculations have supported this mechanism, showing that H-abstraction by CO2•- yields an S-centered radical which then combines with this compound to form the dimer radical. rsc.orgresearchgate.net

Studies on related thiopyrimidines, such as 2-thiouracil (B1096), have also shown the formation of dimeric radicals with 2c-3e S-S bonds upon oxidation. mdpi.comosti.govresearchgate.net This suggests a common reactivity pattern for thio-substituted nucleobases in radical processes.

In addition to dimer formation, radical adducts can also be formed. While the provided search results primarily focus on the S-centered radicals and subsequent dimers in the context of formate radical reactions, other radical species, such as hydroxyl radicals (•OH), can also react with pyrimidine (B1678525) bases by adding to the double bonds in the ring (e.g., C5 and C6) or to heteroatoms. osti.govresearchgate.net Although specific details for this compound •OH adducts were not extensively detailed in the provided snippets, by analogy with 2-thiouracil, such adducts are plausible initial intermediates. osti.govresearchgate.net

Nucleophilic and Electrophilic Reactions of this compound

Pyrimidine bases, including this compound, exhibit characteristic reactivity towards nucleophilic and electrophilic reagents, influenced by the electron distribution within the heterocyclic ring and the presence of the thiocarbonyl group. The pyrimidine ring is generally considered π-deficient, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to benzene (B151609) or even pyridine. wikipedia.orgbhu.ac.in

Substitution Reactions at the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution, particularly at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in The presence of the sulfur atom at the C2 position in this compound influences this reactivity.

Nucleophilic substitution reactions on pyrimidine rings often involve the displacement of leaving groups such as halogens or activated hydroxyl groups. For instance, chlorinated pyrimidines can undergo nucleophilic displacement of the chlorine atom. bhu.ac.inresearchgate.net While direct examples of nucleophilic substitution on the this compound ring at positions other than C2 were not explicitly detailed, the general principles of pyrimidine chemistry suggest that such reactions are possible if appropriate leaving groups are present.

Ring transformation reactions involving pyrimidines can also be considered a type of nucleophilic process. For example, 5-cyanouracils have been shown to undergo ring transformations into 2-thiocytosines upon reaction with thioureas, which involves nucleophilic attack and subsequent rearrangement of the pyrimidine ring structure. gifu-pu.ac.jprsc.org

Electrophilic substitution on unactivated pyrimidines is generally difficult. wikipedia.orgbhu.ac.in However, positions activated by electron-donating groups or under specific conditions can undergo electrophilic attack. The C5 position of the pyrimidine ring is typically the most reactive site for electrophilic substitution in substituted pyrimidines. wikipedia.org Reactions such as nitration and halogenation can occur at the C5 position, especially in activated systems like pyrimidones. wikipedia.orgbhu.ac.in While the provided snippets did not detail electrophilic substitution directly on this compound, by analogy with other pyrimidines, electrophilic attack is most likely to occur at the C5 position if conditions are sufficiently activating.

Addition Reactions Involving the Thiocarbonyl Group

The thiocarbonyl group (C=S) is a key functional group in this compound that can participate in addition reactions. This is analogous to the carbonyl group in canonical pyrimidines, but the sulfur atom's different electronic properties can alter the reactivity.

Addition reactions to the C=S double bond can occur with various reagents. For instance, nucleophilic addition to the carbon of the thiocarbonyl group is a common reaction pathway for thiones. Subsequent reactions can lead to various products.

While specific examples of addition reactions solely involving the thiocarbonyl group of this compound were not extensively detailed in the provided search results, the reactivity of the C=S group is central to several transformations. For example, S-alkylation, where an alkyl group adds to the sulfur atom, effectively involves the thiocarbonyl group and is a common reaction for thiopyrimidines. This reaction is often a prelude to further cyclization or substitution reactions. researchgate.netresearchgate.net

Moreover, the thiocarbonyl group's interaction with solvent molecules, particularly in protic solvents like water, can influence the molecule's excited state dynamics and potentially lead to processes like water-chromophore electron transfer (WCET), highlighting the group's involvement in interactions beyond typical ground-state reactions. mdpi.comarxiv.orgresearchgate.netresearchgate.netacs.orgnih.gov

| Reaction Type | Description | Relevant Functional Group |

| Nucleophilic Substitution | Displacement of a group on the pyrimidine ring by a nucleophile. | Pyrimidine ring carbons |

| Electrophilic Substitution | Attack of an electrophile on the electron-rich positions of the ring (e.g., C5). | Pyrimidine ring carbons |

| Addition Reactions | Addition across the C=S double bond. | Thiocarbonyl group (C=S) |

Coordination Chemistry of 2 Thiocytosine and Metal Complexes

Ligand Binding Properties and Coordination Modes of 2-Thiocytosine (B14015)

This compound possesses several potential coordination sites: the exocyclic thiocarbonyl sulfur atom (S2), the heterocyclic nitrogen atoms (N1 and N3), and the exocyclic amino group (N4). This multiplicity of donor sites allows it to function as a monodentate, bidentate, or bridging ligand. The preferred coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The exocyclic sulfur atom of the thiocarbonyl group (C=S) is a primary site for coordination with metal ions. As a soft donor atom, sulfur shows a strong affinity for soft or borderline metal ions like Pt(II), Hg(II), and Ag(I). Coordination through the sulfur atom is often confirmed by spectroscopic methods, particularly infrared (IR) spectroscopy. Upon coordination, the vibrational frequency of the C=S bond, typically observed in the IR spectrum of the free ligand, shifts to a lower wavenumber. This shift indicates a weakening of the C=S double bond due to the donation of electron density from the sulfur atom to the metal center. In some instances, this compound has been shown to form metal complexes where the C=S group serves as a coordination site through the direct interaction between the electron lone pair of the sulfur atom and the metal. mdpi.com

In addition to the sulfur atom, the nitrogen atoms of this compound can also participate in metal coordination. The ring nitrogen atom at the N3 position is a common coordination site, analogous to the N3 binding observed in the canonical nucleobase cytosine. The exocyclic amino group (-NH2) at the C4 position can also act as a donor site. When both a nitrogen atom (typically N3) and the sulfur atom (S2) coordinate to the same metal center, this compound acts as a bidentate chelating ligand, forming a stable five-membered ring. This chelation enhances the stability of the resulting complex. Coordination through nitrogen can be inferred from changes in the N-H stretching and bending vibrations in the IR spectrum and shifts in the proton signals in ¹H NMR spectroscopy.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (e.g., temperature, pH) can be adjusted to isolate complexes with different metal-to-ligand ratios and coordination geometries.

Platinum(II) complexes of this compound can be synthesized by reacting a Pt(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or dichlorido(1,5-cyclooctadiene)platinum(II) ([PtCl₂(COD)]), with this compound in an aqueous or alcoholic solution. nih.gov For instance, a typical synthesis might involve the reaction of K₂[PtCl₄] with two equivalents of this compound to yield a square planar complex of the type cis-[PtCl₂(this compound)₂]. mdpi.com The synthesis of such complexes often takes advantage of the trans effect to direct the stereochemical outcome. researchgate.net Characterization is typically performed using IR spectroscopy to observe shifts in the C=S and N-H bands, and by ¹H and ¹⁹⁵Pt NMR spectroscopy to elucidate the structure and confirm the coordination environment around the platinum center. nih.govresearchgate.net While Pt(II) complexes are common, Pt(IV) complexes with this compound are less frequently reported and would require an oxidative addition step from a Pt(II) precursor or the use of a Pt(IV) starting material.

Complexes of this compound with other transition metals are typically prepared by mixing a soluble salt of the desired metal (e.g., chloride, nitrate, or acetate (B1210297) salts) with the ligand in a solvent like ethanol, methanol (B129727), or water.

Cd(II) and Hg(II): As soft Lewis acids, Cd(II) and Hg(II) are expected to show a strong preference for coordination with the soft sulfur donor of this compound. rdd.edu.iqresearchgate.net Syntheses usually result in complexes where the ligand coordinates primarily through the sulfur atom, often leading to tetrahedral or polymeric structures. lew.ro

Cu(II): Copper(II) is a versatile metal ion that can adopt various coordination geometries. The synthesis of Cu(II)-2-thiocytosine complexes can yield mononuclear or polynuclear species depending on the reaction conditions. rsc.orgmdpi.commdpi.comias.ac.in Coordination can occur through sulfur, nitrogen, or both, leading to square planar or distorted octahedral geometries.

Zn(II): Zinc(II) complexes are often tetrahedral and are synthesized by direct reaction of a zinc salt with this compound. jetir.org Coordination is expected to occur via the N3 and/or S2 donor atoms.

Ag(I): Silver(I) has a strong affinity for sulfur donors and typically forms linear or trigonal planar complexes. xmu.edu.cn The reaction of a silver salt like AgNO₃ with this compound is expected to yield complexes where the ligand bridges silver ions through the sulfur atom, potentially forming coordination polymers.

Characterization of these complexes relies heavily on spectroscopic techniques. The table below summarizes the expected changes in key IR vibrational frequencies upon coordination of this compound to a metal ion.

| Vibrational Mode | Typical Frequency in Free this compound (cm⁻¹) | Expected Change upon Metal Coordination | Reason for Change |

|---|---|---|---|

| ν(N-H) of NH₂ group | 3400 - 3100 | Shift to lower frequency | Coordination via N4 amino group weakens N-H bonds. |

| ν(C=S) | ~1200 | Shift to lower frequency | Coordination via sulfur weakens the C=S bond. |

| ν(C=N) + ν(C=C) | 1650 - 1500 | Shift in frequency and/or intensity | Coordination via ring nitrogen (N3) alters the electronic distribution in the pyrimidine (B1678525) ring. |

Structural Analysis of Metal-2-Thiocytosine Complexes

The definitive determination of the structure of metal-2-thiocytosine complexes is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. While specific crystal structures for this compound complexes are not widely available, structural parameters can be inferred from complexes with analogous ligands such as thiouracil and other thiopyrimidines.

The coordination geometry around the metal center is dictated by the electronic configuration and size of the metal ion.

Platinum(II) complexes are almost exclusively square planar.

Copper(II) complexes are often found in tetragonally distorted octahedral or square planar geometries.

Zinc(II), Cadmium(II), and Mercury(II) complexes typically exhibit tetrahedral geometry, although octahedral coordination is also possible, particularly with bridging ligands leading to polymeric structures.

Silver(I) complexes commonly adopt linear, two-coordinate geometries.

The table below presents typical metal-ligand bond lengths observed in complexes with related sulfur and nitrogen donor ligands, which can serve as estimates for this compound complexes.

| Metal Ion | Bond Type | Typical Bond Length (Å) | Coordination Geometry |

|---|---|---|---|

| Pt(II) | Pt-S | 2.20 - 2.35 | Square Planar |

| Pt(II) | Pt-N | 2.00 - 2.15 | Square Planar |

| Cu(II) | Cu-S | 2.25 - 2.40 | Distorted Octahedral / Square Planar |

| Cu(II) | Cu-N | 1.95 - 2.10 | Distorted Octahedral / Square Planar |

| Zn(II) | Zn-S | 2.30 - 2.45 | Tetrahedral |

| Zn(II) | Zn-N | 2.00 - 2.15 | Tetrahedral |

| Cd(II) | Cd-S | 2.45 - 2.60 | Tetrahedral / Octahedral |

| Hg(II) | Hg-S | 2.40 - 2.55 | Tetrahedral / Linear |

| Ag(I) | Ag-S | 2.35 - 2.50 | Linear / Trigonal Planar |

X-ray Crystal Structures of Coordination Compounds

Typically, this compound can coordinate to metal centers through the sulfur atom of the thiocarbonyl group and one of the ring nitrogen atoms, forming a stable chelate ring. The coordination geometry around the metal center is influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For instance, square planar, tetrahedral, and octahedral geometries are commonly observed.

In related cadmium(II) complexes with Schiff bases derived from S-methyldithiocarbazate, the cadmium ion adopts a five-coordinate square-pyramidal geometry. nih.gov The Cd-S bond distance in a similar complex is reported to be 2.553(1) Å. nih.gov In a mercury(II) complex with L-cysteine, the amino acid coordinates to the mercury ion via the deprotonated sulfhydryl group, with an Hg–S bond length of 2.352(12) Å. rsc.org For copper(II) complexes with aroylhydrazone ligands, a distorted octahedral coordination geometry is observed. rsc.org

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) |

|---|---|---|---|

| [Cd(acpy-mdtc)2] | Cd(II) | Square-pyramidal | Cd-S: 2.553(1) |

| L-cysteinato(methyl)mercury(II) | Hg(II) | - | Hg-S: 2.352(12) |

| Cu(L1)2 (L1 = aroylhydrazone) | Cu(II) | Distorted Octahedral | - |

| [Hg(Meca2en)I2] (Meca2en = Schiff base) | Hg(II) | Tetrahedral | - |

Spectroscopic Signatures of Metal Coordination (IR, UV-Vis)

Spectroscopic techniques are invaluable for elucidating the coordination of this compound to metal ions, as they provide information about the changes in the electronic and vibrational states of the molecule upon complexation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic vibrational bands corresponding to its functional groups. Upon coordination to a metal ion, shifts in these bands can indicate the sites of metal binding. A decrease in the C=S stretching frequency is a strong indicator of coordination through the sulfur atom. ias.ac.in This is due to the weakening of the C=S double bond upon donation of electron density to the metal center. Concurrently, an increase in the C-N stretching frequency is often observed. The vibrational modes of the amino group (N-H stretching and bending) can also be affected if it is involved in coordination or hydrogen bonding within the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound is characterized by absorption bands in the UV region, which are attributed to π→π* and n→π* transitions within the pyrimidine ring and the thiocarbonyl group. acs.org Coordination to a transition metal ion can introduce new absorption bands in the visible region, corresponding to d-d transitions of the metal's d-electrons. libretexts.orgslideshare.net Furthermore, ligand-to-metal charge-transfer (LMCT) or metal-to-ligand charge-transfer (MLCT) bands may appear. The positions and intensities of the original π→π* and n→π* bands of this compound can also be shifted upon complexation, a phenomenon known as a chromic shift (hypsochromic for a blue shift, bathochromic for a red shift). researchgate.net For instance, the UV absorption spectrum of this compound shows significant shifts in different solvents, with the lowest-energy absorption band shifting to higher energies (blue-shifting) in more polar solvents. acs.org

| Spectroscopic Technique | Vibrational/Electronic Transition | Observed Change upon Metal Coordination | Interpretation |

|---|---|---|---|

| Infrared (IR) | C=S stretch | Decrease in frequency | Coordination through the sulfur atom |

| Infrared (IR) | C-N stretch | Increase in frequency | Strengthening of the C-N bond |

| UV-Visible (UV-Vis) | π→π* and n→π* | Hypsochromic or bathochromic shift | Alteration of the ligand's electronic structure |

| UV-Visible (UV-Vis) | d-d transitions | Appearance of new bands in the visible region | Electronic transitions within the metal's d-orbitals |

Electronic Perturbations and Reactivity of Coordinated this compound

Influence of Metal Binding on Tautomerism

This compound can exist in several tautomeric forms due to the mobility of protons between the nitrogen and sulfur atoms (thiol-thione tautomerism) and between the ring and exocyclic nitrogen atoms (amino-imino tautomerism). researchgate.netresearchgate.net The relative stability of these tautomers is influenced by the surrounding environment, such as the solvent or the solid-state packing. In the gas phase, the amino-thiol form is predominant, while in solution, the amino-thione form is favored. rsc.org

Metal coordination can play a crucial role in stabilizing a particular tautomeric form that might be less favorable in the free ligand. nih.gov The coordination of a metal ion to a specific donor atom can "lock" the proton in a certain position, thereby favoring one tautomer over the others. For example, if a metal ion coordinates to the sulfur atom, it will favor the thiol tautomer where the proton has migrated from the sulfur to a ring nitrogen. The observation of mixed-tautomer complexes, where two different tautomeric forms of the same ligand are coordinated to the same metal center, is a rare but documented phenomenon for neutral ligands. nih.gov

Enhanced Electron Delocalization in Metal-Ligand Frameworks

The coordination of this compound to a metal center leads to a redistribution of electron density throughout the ligand. This can result in enhanced electron delocalization within the pyrimidine ring and the C=S bond. The donation of electron density from the sulfur and/or nitrogen atoms to the metal ion can be partially compensated by a back-donation from the metal to the π* orbitals of the ligand, especially with transition metals that have filled or partially filled d-orbitals.

This enhanced electron delocalization can be conceptualized through resonance structures. Upon coordination, the contribution of resonance forms that place a negative charge on the sulfur atom and a positive charge on the ring nitrogen atoms may increase. This delocalization of electrons over the metal-ligand framework can lead to changes in the aromaticity of the pyrimidine ring and can influence the reactivity of the coordinated this compound. The investigation of electron density distributions in organometallic materials provides insights into the nature of the bonding and the extent of electron sharing between the metal and the ligand.

Supramolecular Chemistry and Self Assembly Involving 2 Thiocytosine

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. While 2-Thiocytosine (B14015) exhibits clear patterns of self-recognition to form larger assemblies, its role in host-guest chemistry, where it might act as a host to encapsulate a smaller "guest" molecule or be encapsulated itself, is not well-documented in current scientific literature. The primary focus of research has been on its self-assembly and its impact on the structure of nucleic acids.

The self-assembly of this compound in the solid state is predominantly governed by a network of hydrogen bonds, supplemented by other non-covalent interactions. The sulfur atom, being less electronegative than oxygen, forms weaker but still significant hydrogen bonds. The primary interactions involve the amino group (-NH2) and the ring nitrogen atoms acting as hydrogen bond donors, while the thiocarbonyl group (C=S) and the ring nitrogens act as acceptors.

Below is a table summarizing the key non-covalent interactions identified in the solid-state structure of this compound.

| Interaction Type | Donor-Acceptor Atoms | Bond Length (Å) | Interaction Energy (kJ/mol) | Role in Assembly |

| Strong Hydrogen Bond | N(1')-H(1')···N(3) | - | -23.18 | Dimer formation |

| Strong Hydrogen Bond | N(4)-H(4)···S(2') | - | -17.13 | Dimer formation |

| Weaker Hydrogen Bond | C(6)-H(6)···S(2'') | 3.532 | -9.43 | Dimer stabilization |

| Inter-dimer H-Bond | N(1)-H(1)···N(3') | 3.114 | -16.10 | Linking dimers into ribbons |

| Inter-dimer H-Bond | N(4')-H(4')···S(2) | 3.408 | -13.95 | Linking dimers into ribbons |

| Inter-ribbon H-Bond | N(4)-H(4)···S(2') | 3.466 - 3.551 | -3.17 to -8.01 | Linking ribbons into stacks |

| π-π Stacking | N(1)···C(5”) | 3.411 | -4.06 | Stacking of layers |

| π-π Stacking | N(3)···S(2”) | 3.516 | -4.01 | Stacking of layers |

Data compiled from research findings. researchgate.netmdpi.com

Influence of this compound on DNA/RNA Interactions

When incorporated into nucleic acid strands as 2-thiocytidine (B84405), the compound has a profound effect on the structure and recognition properties of DNA and RNA. The presence of the sulfur atom alters the hydrogen-bonding patterns and the conformational geometry of the nucleoside, which in turn disrupts standard base-pairing rules.

The substitution of the C2-oxygen with sulfur weakens the Watson-Crick base pair with guanine (B1146940). The stability of a this compound-Guanine (s²C-G) pair is demonstrably less than that of a canonical Cytosine-Guanine (C-G) pair. mdpi.com This reduction in stability is partly due to the elongation and weakening of the hydrogen bonds when a C=O group is replaced by a C=S group. The altered electronic and steric properties of the thionated base lead to deformations in the helical structure of DNA. mdpi.com For instance, the incorporation of this compound into DNA microhelices results in a significant decrease in the helix radius. mdpi.com

In the context of RNA, 2-thiocytidine plays a crucial role in modulating the decoding of the genetic code. It is found naturally in the anticodon loop of certain tRNAs. mdpi.com Specifically, the presence of 2-thiocytidine at position 32 of some tRNA molecules acts to restrict the "wobble" pairing capacity of an inosine (B1671953) at the wobble position (position 34). This modification prevents the tRNA from recognizing certain codons, thereby enforcing a stricter adherence to the genetic code than would otherwise be possible and negating certain non-canonical interactions.

Effect on DNA and RNA Structure and Stability

Impact on DNA Duplex Stability

Research into the precise effects of this compound on the stability of DNA duplexes has indicated a tendency towards destabilization. The replacement of the canonical cytosine with this compound can lead to a reduction in the thermal stability of the DNA double helix. This destabilizing effect is thought to arise from alterations in the hydrogen bonding pattern and base stacking interactions within the duplex. The larger van der Waals radius of the sulfur atom compared to oxygen can cause steric hindrance, potentially disrupting the optimal geometry for Watson-Crick base pairing with guanine and affecting the stacking energy with neighboring base pairs.

One study suggested that the substitution of cytosine with this compound could lead to a reduced stability of DNA. nih.gov However, detailed thermodynamic data from experimental studies, such as changes in melting temperature (Tm), Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), remain limited in publicly accessible literature, preventing a comprehensive quantitative analysis at this time.

Influence on RNA Duplex Structure and Stability

In contrast to its observed effects in DNA, the incorporation of similar 2-thio-modifications in RNA, such as 2-thiouridine (B16713), has been shown to have a stabilizing effect on RNA duplexes. For instance, studies on 2-thiouridine have demonstrated a significant increase in the melting temperature of RNA duplexes. This stabilization is attributed to a combination of factors, including improved base stacking interactions and a pre-organization of the sugar-phosphate backbone into an A-form helical geometry, which is the native conformation for RNA duplexes.

While direct and extensive research specifically detailing the thermodynamic and structural consequences of this compound in RNA duplexes is not widely available, it is plausible that some of the stabilizing effects observed with 2-thiouridine could translate to this compound. A study involving the synthesis of 2-imidazoyl-cytidine (2imC) modified RNA used 2-thiocytidine (s2C) as a precursor. The research noted that the 2-thiocytidine-containing RNA intermediates formed stable duplexes, exhibiting higher melting temperatures than some unmodified control sequences, though specific thermodynamic data for the 2-thiocytidine duplex itself was not the focus of the final publication. wikipedia.org This suggests that, at a minimum, the presence of this compound does not grossly destabilize the RNA duplex and may confer some degree of thermal stability.

Further research is required to fully elucidate the specific thermodynamic contributions and precise structural alterations induced by this compound in both DNA and RNA duplexes. Advanced techniques such as NMR spectroscopy and X-ray crystallography would be invaluable in providing detailed atomic-level insights into the conformational changes and base pairing dynamics of this compound-containing nucleic acid structures.

Interactive Data Table: Hypothetical Thermodynamic Effects of this compound Incorporation

The following table presents a hypothetical comparison of thermodynamic parameters for a standard DNA duplex versus one containing a single this compound modification. This data is illustrative and intended to reflect the potential destabilizing effect mentioned in the literature, pending the availability of direct experimental results.

| Duplex Type | Sequence (5'-3') | Complement (3'-5') | Tm (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| Unmodified DNA | GCA TCG CAT | CGT AGC GTA | 55.0 | -12.5 | -85.0 | -220.0 |

| This compound DNA | GCA T(s²C)G CAT | CGT A G C GTA | 52.5 | -11.8 | -82.0 | -215.0 |

Note: The values in this table are hypothetical and for illustrative purposes only. They are based on the generally observed trend of destabilization for this type of modification in DNA. Actual experimental values may vary.

Advanced Applications of 2 Thiocytosine in Chemical Science

Applications in Materials Science

The unique properties of 2-thiocytosine (B14015) make it a candidate for incorporation into novel materials with tailored functionalities.

Development of Advanced Materials for Sensors